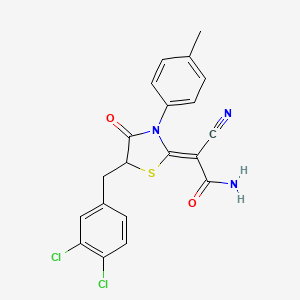
4-Fluoro-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-Fluoro-3-methoxybenzaldehyde.
Oxidation: The aldehyde group is oxidized to form 4-Fluoro-3-methoxybenzoic acid.
Amidation: The benzoic acid is then converted to the corresponding benzamide through an amidation reaction using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Amidation and Esterification: The amide group can participate in further reactions to form esters or other amide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
4-Fluoro-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Fluoro-3-methoxybenzaldehyde: The aldehyde precursor used in the synthesis of 4-Fluoro-3-methoxybenzamide.
3-Methoxybenzamide: Lacks the fluorine substituent, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and interactions with biological targets.
Propriétés
IUPAC Name |
4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUKOBYJXNSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2825567.png)
![N-[(3-propanamidophenyl)methyl]prop-2-enamide](/img/structure/B2825568.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2825572.png)
![ethyl 2-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-3-carboxylate](/img/structure/B2825573.png)


![1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2825576.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825580.png)
![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)




